molecular formula C11H11Cl2N B2891151 (7-Chloronaphthalen-1-yl)methanamine hydrochloride CAS No. 1093651-77-4

(7-Chloronaphthalen-1-yl)methanamine hydrochloride

Cat. No.: B2891151
CAS No.: 1093651-77-4
M. Wt: 228.12
InChI Key: MKPNYNYORSDRIC-UHFFFAOYSA-N
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Description

(7-Chloronaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H11Cl2N. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 7th position and a methanamine group at the 1st position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloronaphthalen-1-yl)methanamine hydrochloride typically involves the chlorination of naphthalene followed by the introduction of a methanamine group. One common method includes:

    Chlorination of Naphthalene: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 7-chloronaphthalene.

    Amination: The 7-chloronaphthalene is then reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group, forming (7-Chloronaphthalen-1-yl)methanamine.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of naphthalene are chlorinated in industrial reactors.

    Continuous Amination: The chlorinated product is continuously fed into reactors where it undergoes amination.

    Purification and Crystallization: The product is purified through crystallization and converted to its hydrochloride salt for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

(7-Chloronaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the methanamine group to other amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products include various substituted naphthalenes.

    Oxidation: Naphthoquinones are formed.

    Reduction: Amine derivatives are produced.

Scientific Research Applications

(7-Chloronaphthalen-1-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Chloronaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • (7-Bromonaphthalen-1-yl)methanamine hydrochloride
  • (7-Iodonaphthalen-1-yl)methanamine hydrochloride
  • (7-Fluoronaphthalen-1-yl)methanamine hydrochloride

Uniqueness

(7-Chloronaphthalen-1-yl)methanamine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(7-chloronaphthalen-1-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN.ClH/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10;/h1-6H,7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPNYNYORSDRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093651-77-4
Record name (7-chloronaphthalen-1-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.24 g of Triphenylphosphine and 410 μl of H2O are added to 998 mg of 1-azidomethyl-7-chloro-naphthalene in 20 ml of THF. The mixture obtained is stirred at 50° for 5 hours and solvent is evaporated. The residue obtained is acidified with aq. 1N HCl solution and extracted with EtOAc. The aq. phase obtained is basified with aq. 10% NaHCO3 solution and extracted with EtOAc. The organic phase obtained is dried and solvent is evaporated. The title compound is obtained as the free amine compound and converted to the hydrochloride salt by addition of 4M HCl solution in dioxane. Solvent is evaporated and the residue obtained is stirred with ether, the mixture obtained is filtered and the filtrate obtained is dried to yield the title compound.
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
1-azidomethyl-7-chloro-naphthalene
Quantity
998 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
410 μL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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